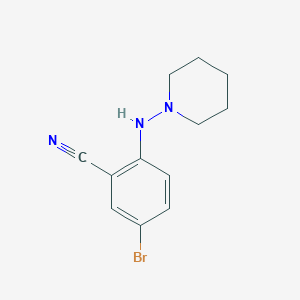

5-Bromo-2-(piperidin-1-ylamino)benzonitrile

Description

Properties

IUPAC Name |

5-bromo-2-(piperidin-1-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c13-11-4-5-12(10(8-11)9-14)15-16-6-2-1-3-7-16/h4-5,8,15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSZDJYCJAXYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-1-ylamino)benzonitrile typically involves the following steps:

Bromination: The starting material, 2-aminobenzonitrile, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.

Piperidinylation: The brominated intermediate is then reacted with piperidine under suitable conditions to introduce the piperidin-1-ylamino group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: The piperidin-1-ylamino group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation of the piperidin-1-ylamino group can lead to the formation of corresponding N-oxides.

Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

Chemistry:

Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.

Biology and Medicine:

Pharmacological Studies: Investigated for its potential pharmacological properties, including as a candidate for drug development.

Biological Probes: Used in the development of biological probes for studying cellular processes.

Industry:

Material Science: Utilized in the development of novel materials with specific properties.

Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-1-ylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidin-1-ylamino group can enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below compares 5-Bromo-2-(piperidin-1-ylamino)benzonitrile with key analogs based on substituents, molecular properties, and applications:

Functional Group Impact on Properties

- Hydroxy vs. Piperidinylamino (5-Bromo-2-hydroxybenzonitrile vs. Target Compound): The hydroxyl group in 5-bromo-2-hydroxybenzonitrile facilitates strong hydrogen bonding (O–H⋯N interactions, ~2.8 Å), forming crystalline networks . In contrast, the piperidinylamino group introduces a bulky aliphatic ring, likely reducing crystallinity but enhancing solubility in organic solvents. This substitution may also modulate bioavailability in drug candidates.

- Morpholinyl vs. However, piperidine’s secondary amine may offer greater nucleophilicity for further functionalization (e.g., alkylation or acylation) .

- Dimethylamino vs. Piperidinylamino (5-Bromo-2-(dimethylamino)benzonitrile): The dimethylamino group is less sterically hindered, enabling faster reaction kinetics in cross-coupling reactions. Piperidinylamino derivatives, however, may exhibit enhanced metabolic stability in vivo due to reduced oxidative deamination .

Biological Activity

5-Bromo-2-(piperidin-1-ylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C11H12BrN3

- CAS Number : 1599307-30-8

The compound features a bromine atom at the 5-position of a benzene ring, which is substituted with a piperidinylamino group. This unique structure may contribute to its biological activity.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of the piperidine moiety enhances its binding affinity, potentially modulating key biochemical pathways associated with disease processes.

Biological Activity Overview

Research on this compound has indicated several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains, indicating its utility in developing new antimicrobial agents.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, suggesting that it may have applications in treating neurodegenerative diseases.

Anticancer Activity

A study examined the cytotoxic effects of this compound on human cancer cell lines such as A431 (epidermoid carcinoma) and U251 (glioblastoma). The compound demonstrated an IC50 value in the low micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Studies

In a screening for antimicrobial activity, this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as a lead compound for further development.

Data Summary Table

Q & A

Q. Q1. What are the key synthetic pathways for 5-Bromo-2-(piperidin-1-ylamino)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-aminobenzonitrile and piperidine derivatives. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of reactants. Statistical design of experiments (DoE), such as factorial designs, can systematically identify critical variables . For reproducibility, track intermediates using HPLC or LC-MS .

Q. Q2. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine signals at δ 1.4–3.0 ppm).

- FT-IR: Verify nitrile (C≡N stretch ~2220 cm⁻¹) and secondary amine (N-H bend ~1550 cm⁻¹).

Q. Q3. What are the solubility and stability profiles of this compound under different storage conditions?

Methodological Answer:

Advanced Research Questions

Q. Q4. How can computational methods predict the reactivity and regioselectivity of this compound in further functionalization?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict electrophilic substitution sites. Molecular electrostatic potential (MEP) maps identify electron-deficient regions (e.g., para to bromine) for cross-coupling reactions (e.g., Suzuki-Miyaura) . Reaction path sampling with nudged elastic band (NEB) methods quantifies activation barriers .

Q. Q5. How to resolve contradictions in biological activity data across studies (e.g., IC50 variability in kinase inhibition assays)?

Methodological Answer:

- Assay Validation: Use standardized protocols (e.g., ATP concentration, incubation time) and control inhibitors (e.g., staurosporine).

- Data Normalization: Account for batch effects (e.g., cell passage number, solvent lot variability).

- Meta-Analysis: Apply multivariate regression to correlate structural features (e.g., logP, H-bond donors) with bioactivity .

Q. Q6. What advanced strategies enable the integration of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

Methodological Answer:

- Linker Design: The nitrile group can coordinate to transition metals (e.g., Zn, Cu) in MOFs. Piperidine acts as a hydrogen-bond acceptor for COF assembly.

- Post-Synthetic Modification: Click chemistry (e.g., azide-alkyne cycloaddition) functionalizes the aromatic ring without disrupting the core structure .

Q. Q7. How can cheminformatics tools optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- ADMET Prediction: Use software like SwissADME or ADMETlab to estimate blood-brain barrier permeability (BBB score <0.1), CYP450 inhibition (e.g., CYP3A4 IC50 >10 µM), and solubility (Ali class ≤3).

- Structural Tweaks: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility while maintaining target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.